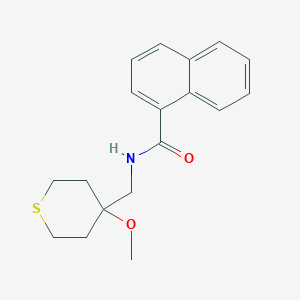

![molecular formula C23H15N3O5S B2435235 3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic Acid CAS No. 611192-11-1](/img/structure/B2435235.png)

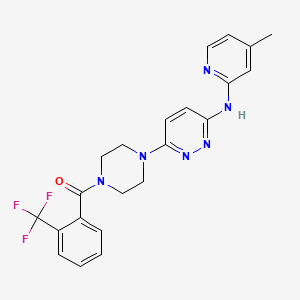

3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic acid, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in agriculture. NBPT is a potent inhibitor of the urease enzyme, which is responsible for the hydrolysis of urea into ammonia. The inhibition of this enzyme can significantly reduce the loss of nitrogen from urea-based fertilizers, thereby improving the efficiency of nitrogen utilization in crops.

Aplicaciones Científicas De Investigación

- “(Z)-3-(2-((3-nitrobenzoyl)imino)-4-phenylthiazol-3(2H)-yl)benzoic acid” has shown promise as a potential anticancer agent. Its mechanism of action involves inhibiting specific enzymes or pathways crucial for cancer cell survival and proliferation. Researchers are investigating its effectiveness against various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated its ability to suppress tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- Inflammation plays a central role in many diseases, from autoimmune disorders to cardiovascular conditions. This compound exhibits anti-inflammatory effects by modulating inflammatory mediators and pathways. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis .

- The thiazole ring in this compound contributes to its antibacterial and antifungal properties. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Scientists are investigating its use in developing novel antibiotics and antifungal drugs .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by the progressive loss of neurons. This compound shows neuroprotective potential by reducing oxidative stress, preventing protein misfolding, and modulating neurotransmitter systems. Researchers are studying its impact on neuronal survival and cognitive function .

- Viral infections remain a global health challenge. Preliminary studies suggest that “(Z)-3-(2-((3-nitrobenzoyl)imino)-4-phenylthiazol-3(2H)-yl)benzoic acid” may inhibit viral replication. Its antiviral activity has been investigated against RNA viruses (such as influenza) and DNA viruses (such as herpes simplex virus). Further research aims to uncover its full potential as an antiviral agent .

- PDT is a noninvasive treatment approach that combines a photosensitizer (like our compound) with light exposure to selectively destroy cancer cells or microbial pathogens. Researchers are exploring the use of this compound in PDT due to its absorption properties in the visible light range. By activating the compound with light, it generates reactive oxygen species that cause localized cell damage, making it a promising tool for targeted therapy .

Anticancer Activity

Anti-Inflammatory Properties

Antibacterial and Antifungal Activity

Neuroprotective Effects

Antiviral Activity

Photodynamic Therapy (PDT)

Propiedades

IUPAC Name |

3-[2-(3-nitrobenzoyl)imino-4-phenyl-1,3-thiazol-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O5S/c27-21(16-8-4-11-19(12-16)26(30)31)24-23-25(18-10-5-9-17(13-18)22(28)29)20(14-32-23)15-6-2-1-3-7-15/h1-14H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGCNOYPAOWBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-2-carboxylate](/img/structure/B2435159.png)

![N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2435164.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(4-ethylphenyl)-2-fluorobenzamide](/img/structure/B2435165.png)

![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2435166.png)

![[(2-Phenylethyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2435168.png)

![1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2435170.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1,2,4-triazin-5-one](/img/structure/B2435171.png)

![ethyl 2-(3,5-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2435174.png)

![2-[(Pyridin-2-yl)methoxy]pyrimidine](/img/structure/B2435175.png)